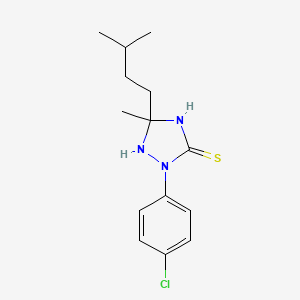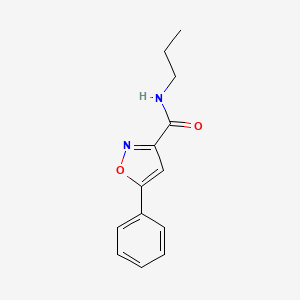
5-phenyl-N-propyl-3-isoxazolecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Phenyl-N-propyl-3-isoxazolecarboxamide, also known as PY-60, is a compound with the empirical formula C16H15N3O2S . It has a molecular weight of 313.37 . This compound is a potent and specific activator of the transcriptional coactivator Yes-associated protein 1 (YAP) signaling .
Synthesis Analysis
The synthesis of isoxazole derivatives, including 5-phenyl-N-propyl-3-isoxazolecarboxamide, often involves metal-free synthetic routes . These methods are preferred due to the drawbacks associated with metal-catalyzed reactions, such as high costs, low abundance, toxicity, significant generation of waste, and difficulty in separating the metals from the reaction mixtures .Molecular Structure Analysis
The molecular structure of 5-phenyl-N-propyl-3-isoxazolecarboxamide involves a five-membered heterocyclic moiety commonly found in many commercially available drugs . Molecular docking studies have been conducted to identify the possible binding interactions between this compound and its biological targets .Chemical Reactions Analysis
Isoxazole derivatives, including 5-phenyl-N-propyl-3-isoxazolecarboxamide, have been found to show moderate to potent activities against COX enzymes . The 3,4-dimethoxy substitution on the first phenyl ring and the Cl atom on the other phenyl push the 5-methyl-isoxazole ring toward the secondary binding pocket, creating ideal binding interactions with the COX-2 enzyme .Physical And Chemical Properties Analysis
5-Phenyl-N-propyl-3-isoxazolecarboxamide is a white to beige powder . It is soluble in DMSO at a concentration of 2 mg/mL . The compound should be stored at temperatures between -10 to -25°C .科学的研究の応用
- Researchers have synthesized N-phenyl-5-carboxamidyl isoxazoles, including PY-60, and screened them for cytotoxic activity against various cancer cell lines . In particular, PY-60 has been evaluated for its effects on colon tumor cells. Further studies are needed to explore its mechanism of action and potential as an anticancer agent.
- PY-60 is a potent activator of the transcriptional coactivator Yes-associated protein 1 (YAP) signaling pathway. It directly binds to annexin A2 (ANXA2), leading to YAP activation. YAP plays a crucial role in cell proliferation, tissue regeneration, and organ size control. Investigating PY-60’s impact on YAP-dependent processes could provide insights into tissue homeostasis and regeneration .
Cancer Research and Cytotoxicity
YAP Signaling Modulation
作用機序
Target of Action
The primary target of 5-Phenyl-N-Propyl-3-Isoxazolecarboxamide, also known as PY-60, is the transcriptional coactivator Yes-associated protein 1 (YAP) and annexin A2 (ANXA2) . YAP is a downstream regulatory target in the Hippo signaling pathway, which plays a pivotal role in organ size control and tumor suppression . ANXA2 is a protein that directly associates with YAP at the cell membrane in response to increased cell density .
Mode of Action
PY-60 is a potent and specific activator of YAP signaling . It binds directly to ANXA2, causing its liberation and subsequent activation of YAP . This interaction results in the promotion of a phosphatase-bound, nonphosphorylated, and transcriptionally active form of YAP .
Biochemical Pathways
The activation of YAP by PY-60 impacts the Hippo signaling pathway . This pathway regulates organ size by controlling cell proliferation and apoptosis. When YAP is activated, it enters the nucleus and interacts with other proteins to induce the expression of genes that promote cell proliferation and inhibit apoptosis .
Pharmacokinetics
It is soluble in dmso , which suggests it could be administered in a solution form for better absorption and bioavailability.
Result of Action
The activation of YAP by PY-60 stimulates the expansion of epidermal keratinocytes . Keratinocytes are the major cellular component of the epidermis, the outermost layer of the skin. Therefore, PY-60 could potentially be used in therapies aimed at promoting skin regeneration .
Action Environment
It’s worth noting that the storage temperature for py-60 is recommended to be between -10 to -25°c , suggesting that temperature could affect its stability.
将来の方向性
The development of new synthetic strategies and the design of new isoxazole derivatives, including 5-phenyl-N-propyl-3-isoxazolecarboxamide, are based on the most recent knowledge emerging from the latest research . These compounds have shown promising results in various biological activities, suggesting potential future applications in drug discovery .
特性
IUPAC Name |
5-phenyl-N-propyl-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c1-2-8-14-13(16)11-9-12(17-15-11)10-6-4-3-5-7-10/h3-7,9H,2,8H2,1H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNMORIDRNBJMEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=NOC(=C1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-phenyl-N-propyl-1,2-oxazole-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

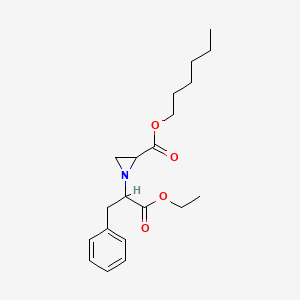
![tert-butyl 2-{[(2,4-dimethylphenyl)amino]carbonyl}-1-pyrrolidinecarboxylate](/img/structure/B5220403.png)
![3,4,5-trimethoxy-N-({[3-(2-oxo-2H-chromen-3-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5220409.png)
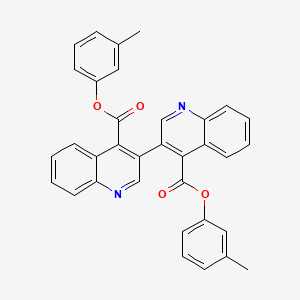
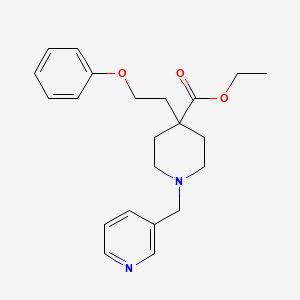
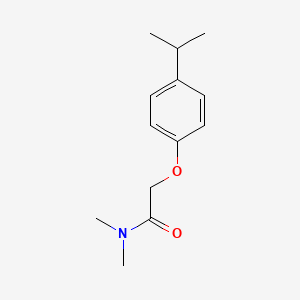

![N-[2-(2-fluorophenyl)ethyl]-N'-1,3-thiazol-2-ylethanediamide](/img/structure/B5220434.png)
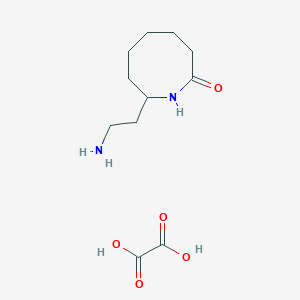

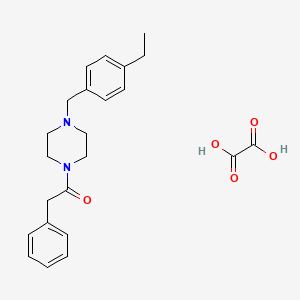

![N-(4-{N-[(2,4-dimethoxyphenyl)sulfonyl]ethanehydrazonoyl}phenyl)-4-methylbenzamide](/img/structure/B5220460.png)
